molecular formula C8H5BrN2O B15230298 4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde

4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B15230298
M. Wt: 225.04 g/mol
InChI Key: XNTKPIUMPDYNNP-UHFFFAOYSA-N
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Description

4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound featuring a bromine atom at the 4-position and an aldehyde group at the 2-position of the benzo[d]imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

4-bromo-1H-benzimidazole-2-carbaldehyde

InChI

InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-4H,(H,10,11)

InChI Key

XNTKPIUMPDYNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde typically involves the bromination of benzo[d]imidazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is employed .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For instance, in medicinal chemistry, its derivatives may inhibit enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

  • 4-Bromo-1H-imidazole-2-carbaldehyde
  • 4-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
  • 4-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde

Uniqueness: 4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and binding properties. Compared to its analogs, the bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

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